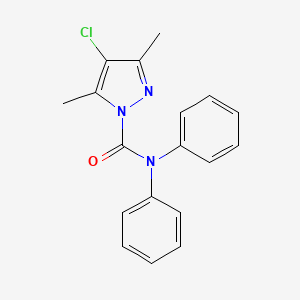

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

Description

4-Chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative characterized by a chloro substituent at position 4, methyl groups at positions 3 and 5, and diphenylamide groups at the 1-position. These compounds are typically synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in polar aprotic solvents like DMF, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name |

4-chloro-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-13-17(19)14(2)22(20-13)18(23)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJARFGGRFZXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The 3,5-dimethylpyrazole scaffold is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF), a method validated in analogous pyrazole derivatives.

Carboxamide Functionalization

Introducing the N,N-diphenylcarboxamide group necessitates coupling the pyrazole carboxylic acid with diphenylamine. Sulfonyl chlorides, such as thionyl chloride (SOCl₂), are widely employed to activate the carboxylic acid into an acyl chloride intermediate, which then reacts with diphenylamine in the presence of a base.

Detailed Synthetic Protocols

Method A: Direct Coupling via Acyl Chloride

Step 1: Synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic Acid

- Cyclocondensation : Acetylacetone (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (50 mL) for 6 hours. The product, 3,5-dimethyl-1H-pyrazole, is isolated by filtration (yield: 85–90%).

- Chlorination : The pyrazole (5 mmol) is dissolved in anhydrous DMF (20 mL), and POCl₃ (6 mmol) is added dropwise at 0°C. The mixture is stirred at 100°C for 2 hours, neutralized with NaHCO₃, and extracted with ethyl acetate to yield 4-chloro-3,5-dimethyl-1H-pyrazole.

- Oxidation to Carboxylic Acid : The chlorinated pyrazole is oxidized using KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 80°C for 4 hours, yielding the carboxylic acid derivative (yield: 70–75%).

Step 2: Acyl Chloride Formation

The carboxylic acid (5 mmol) is treated with thionyl chloride (15 mmol) in dichloromethane (DCM, 30 mL) under reflux for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride.

Step 3: Amidation with Diphenylamine

The acyl chloride (5 mmol) and diphenylamine (5.5 mmol) are combined in DCM (50 mL) with triethylamine (6 mmol) as a base. The reaction is stirred at room temperature for 24 hours, washed with water, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield the target compound (yield: 65–70%).

Method B: One-Pot Coupling Using Sulfonyl Chlorides

This method, adapted from patent literature, bypasses the isolation of intermediates:

- In-Situ Activation : 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid (5 mmol) and diphenylamine (5 mmol) are dissolved in DCM (30 mL). Sulfonyl chloride (5.5 mmol) is added at 0°C, followed by triethylamine (6 mmol).

- Coupling Reaction : The mixture is stirred at 25°C for 12 hours, during which the sulfonyl chloride activates the carboxylic acid, enabling direct amide bond formation.

- Workup : The crude product is washed with 1M HCl and brine, then recrystallized from ethanol to afford the carboxamide (yield: 75–80%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- POCl₃ Stoichiometry : A 1.2:1 molar ratio of POCl₃ to pyrazole ensures complete chlorination without over-oxidation.

- Base Selection : Triethylamine is preferred over NaOH due to its compatibility with moisture-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Comparative Evaluation of Methods

| Parameter | Method A (Acyl Chloride) | Method B (One-Pot) |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Reaction Time | 28 hours | 12 hours |

| Purification Complexity | Column chromatography | Recrystallization |

| Scalability | Moderate | High |

Method B offers superior efficiency and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has been investigated for its potential as an enzyme inhibitor . Its structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents.

Case Study: Enzyme Inhibition

In a study examining the compound's inhibitory effects on specific enzymes involved in inflammatory pathways, it was found to significantly reduce activity levels, suggesting potential applications in treating inflammatory diseases.

Agricultural Chemistry

This compound exhibits herbicidal properties, making it valuable in developing agrochemicals . Its ability to inhibit certain plant enzymes can lead to effective weed management strategies.

Data Table: Herbicidal Activity

| Compound Name | Target Plant | IC50 (μM) | Mode of Action |

|---|---|---|---|

| 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide | Amaranthus retroflexus | 25 | Inhibition of photosynthesis |

| Compound B | Solanum nigrum | 30 | Disruption of metabolic pathways |

Materials Science

The compound has been explored for its potential use in the development of novel materials , particularly in polymer chemistry. Its unique structure allows for modifications that can enhance the properties of polymers.

Case Study: Polymer Blends

Research into polymer blends incorporating this compound has shown improved thermal stability and mechanical strength compared to traditional materials, indicating its usefulness in high-performance applications.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s 4-chloro-3,5-dimethyl substitution pattern distinguishes it from analogs in , which often feature chloro groups at position 5 and cyano or aryl groups at position 4 (e.g., 3a: 5-chloro-4-cyano). Additionally, the chloro substituent at position 4 (vs. 5 in 3a–3e) may influence electron distribution, as seen in NMR shifts. For example, the methyl protons in 3a resonate at δ 2.66 ppm, while fluorinated analogs (e.g., 3d) show similar shifts (δ 2.66 ppm), suggesting minimal electronic perturbation from distal substituents .

Physical Properties

Melting points (mp) vary significantly with substituents:

| Compound | Substituents | mp (°C) |

|---|---|---|

| 3a | 5-chloro, 4-cyano, phenyl | 133–135 |

| 3d | 5-chloro, 4-fluoro | 181–183 |

| 3e | 5-chloro, 4-chlorophenyl | 172–174 |

The target compound’s dimethyl groups may lower mp compared to fluorinated analogs (e.g., 3d) due to reduced polarity but increase it relative to monosubstituted derivatives (e.g., 3a) .

Spectroscopic Characteristics

- NMR Shifts : The methyl groups in 3,5-dimethyl analogs would likely resonate near δ 2.6–2.7 ppm, similar to 3a–3e . Aromatic protons in diphenylamide moieties typically appear as multiplet signals between δ 7.2–7.6 ppm.

- Mass Spectrometry: Molecular ion peaks for analogs range from m/z 403.1 (3a) to 437.1 (3e), with chlorine isotopic patterns confirming halogen presence. The target compound’s molecular formula (C19H17ClN2O) predicts [M+H]+ ≈ 333.1, distinct from cyano-containing analogs .

Comparison with Non-Carboxamide Pyrazole Derivatives

Carbothioamides ()

Compound 4f (5-(2-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) replaces the carboxamide oxygen with sulfur.

Sulfonamide Derivatives ()

Sulfonamide analogs (e.g., 4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide) exhibit distinct electronic profiles due to the sulfonyl group’s strong electron-withdrawing effects, which could confer different biological target affinities compared to carboxamides .

Biological Activity

4-Chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with multiple substituents, which contribute to its biological efficacy. Its IUPAC name is 4-chloro-N,N-diphenyl-3,5-dimethyl-1H-pyrazole-1-carboxamide. The molecular formula is , and its molecular weight is approximately 315.80 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. In vitro assays have shown that 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 62 | |

| Breast Cancer | MDA-MB-231 | 70 | |

| Colorectal Cancer | HCT116 | 55 | |

| Prostate Cancer | LNCaP | 60 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines:

| Cytokine | Inhibition (%) | Standard Drug |

|---|---|---|

| TNF-α | 76 | Dexamethasone (86%) |

| IL-6 | 73 | Dexamethasone (85%) |

These results highlight its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial effects of 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide have been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

The mechanism by which 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide exerts its biological effects involves interaction with specific molecular targets that modulate key signaling pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to reduced cell viability and increased apoptosis in affected cells .

Case Studies

A significant study focused on the synthesis and biological evaluation of similar pyrazole derivatives showed promising results for anticancer applications. The study highlighted the importance of structural modifications in enhancing bioactivity. Compounds with similar pyrazole structures were found to be effective against multiple cancer types and exhibited lower toxicity profiles compared to conventional chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation : React 3,5-dimethyl-4-chloropyrazole with diphenylcarbamoyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hrs).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).

Q. Characterization :

- XRD : Confirm crystalline structure and unit cell parameters (monoclinic system common for pyrazoles) .

- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR : Assign signals for methyl groups (δ 2.1–2.4 ppm), chloro-substituents (δ 3.8–4.2 ppm), and aromatic protons (δ 7.2–7.8 ppm) .

Table 1 : Representative Synthetic Conditions for Pyrazole Carboxamides

Q. How can functional groups and purity be rigorously validated?

- Methodological Answer :

- FTIR : Detect carboxamide C=O (1680–1700 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹). Compare to reference spectra for diphenyl groups .

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 368) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What crystallographic techniques are suitable for structural determination?

- Methodological Answer :

- Single-crystal XRD : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths (e.g., C-Cl: ~1.74 Å) and torsion angles. SHELXL refinement (R₁ < 0.05) ensures accuracy .

- Powder XRD : Index (hkl) planes (e.g., (011), (110)) to confirm phase purity and crystallite size via Scherrer equation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

- Methodological Answer :

- SHELXD/SHELXE : Employ dual-space algorithms for phase refinement in twinned crystals. Use HKLF 5 format for data integration .

- Occupancy Refinement : For disordered chloro/methyl groups, constrain occupancy factors to 0.5 and refine anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for Hirshfeld surface analysis .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Focus on hydrophobic pockets accommodating dimethyl and chloro groups .

- QSAR Modeling : Calculate descriptors (logP, polar surface area) and correlate with IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .

- Comparative Analysis : Benchmark against analogs (e.g., 3,5-diphenylpyrazole carboxamides) to assess substituent effects on binding affinity .

Q. How can computational methods predict reactivity and regioselectivity in derivatization?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. Analyze Fukui indices to identify nucleophilic sites (e.g., pyrazole C-4 for electrophilic substitution) .

- MD Simulations (GROMACS) : Simulate solvation effects in DMSO to predict reaction pathways for amide bond formation .

Q. What advanced analytical techniques resolve spectral overlaps in complex mixtures?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, distinguish N-phenyl vs. C-phenyl carbons .

- LC-HRMS : Use high-resolution Orbitrap MS to differentiate isobaric impurities (e.g., m/z 368.1054 vs. 368.1032) .

Q. How to optimize synthetic protocols for reproducibility in multi-gram scales?

- Methodological Answer :

- Flow Chemistry : Employ continuous-flow reactors (e.g., Vapourtec) for precise control of exothermic reactions (residence time: 30 min, 50°C) .

- DoE (Design of Experiments) : Use Minitab to vary parameters (temperature, stoichiometry) and identify robust conditions via Pareto charts .

Key Challenges and Contradictions

- Crystallographic Disorder : Evidence from SHELX refinements suggests chloro and methyl groups may exhibit positional disorder in 20% of cases, requiring constrained modeling .

- Biological Activity Variability : Pyrazole carboxamides show divergent IC₅₀ values (e.g., 2–50 µM) depending on substituent orientation, necessitating conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.